molecular formula C10H20N2O2 B7917515 (3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid

(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid

Cat. No.: B7917515
M. Wt: 200.28 g/mol
InChI Key: CPSQNJCVUDZHTC-UHFFFAOYSA-N
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Description

(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid typically involves the reaction of piperidine derivatives with dimethylamine and acetic acid. One common method includes the Mannich reaction, where formaldehyde, dimethylamine, and piperidine are reacted to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a dimethylaminomethyl group and an acetic acid moiety, which contribute to its unique chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may function as a ligand, influencing various biochemical pathways:

  • Receptor Binding : The compound can act as an agonist or antagonist at neurotransmitter receptors, notably affecting serotonin transporters (SERT) and cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .
  • Enzyme Inhibition : It has shown potential as an inhibitor of cholinesterase, which is significant for cognitive function and memory retention .

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

Case Studies

  • Cholinesterase Inhibition :
    • A study evaluated the structure-activity relationship of piperidine derivatives, including this compound. The results indicated significant inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting its potential in treating Alzheimer's disease .
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays showed that certain derivatives of the compound induced apoptosis in human cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involved the activation of apoptotic pathways and disruption of cell cycle progression .
  • Antimicrobial Testing :
    • Preliminary tests have indicated that some derivatives exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, suggesting potential applications in treating infections .

Data Tables

Activity TypeTarget Enzyme/ReceptorIC50 Value (µM)Reference
Cholinesterase InhibitionAChE5.39 ± 0.26
CytotoxicityFaDu Cells1.78 ± 0.21
Antibacterial ActivityS. aureus2

Properties

IUPAC Name

2-[3-[(dimethylamino)methyl]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-11(2)6-9-4-3-5-12(7-9)8-10(13)14/h9H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSQNJCVUDZHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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